n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine
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Overview
Description
n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine is an organic compound that belongs to the class of benzo[b]thiophenes These compounds are characterized by a fused ring system containing both benzene and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of benzo[b]thiophene with butan-2-amine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine include other benzo[b]thiophene derivatives, such as:
- Benzo[b]thiophene-2-carboxaldehyde
- Benzo[b]thiophene-3-acetonitrile
- 2-Thiophenemethylamine
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the benzo[b]thiophene ring system with the butan-2-amine group makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17NS |
---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-(1-benzothiophen-3-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C13H17NS/c1-3-10(2)14-8-11-9-15-13-7-5-4-6-12(11)13/h4-7,9-10,14H,3,8H2,1-2H3 |
InChI Key |
FBAJXLIXDBRAOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
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